1-(5-Bromopyridin-2-yl)-3-methoxypropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromopyridin-2-yl)-3-methoxypropan-1-ol is an organic compound that belongs to the class of bromopyridines. This compound features a bromine atom attached to the pyridine ring, which is further connected to a methoxypropanol group. The presence of both bromine and methoxy groups makes this compound versatile for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of 5-bromopyridine as a starting material, which undergoes a series of reactions to introduce the methoxypropanol group under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques, which offer advantages such as enhanced reaction control, improved safety, and scalability. Continuous flow metalation of methylpyridine precursors has been reported as an efficient method for synthesizing similar compounds .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromopyridin-2-yl)-3-methoxypropan-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The methoxypropanol group can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds.
Oxidizing Agents: Reagents like potassium permanganate can be used for oxidation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
1-(5-Bromopyridin-2-yl)-3-methoxypropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in the development of biochemical assays and as a probe in biological studies.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-2-yl)-3-methoxypropan-1-ol involves its interaction with specific molecular targets. The bromine atom and methoxypropanol group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(5-Bromopyridin-2-yl)piperidin-3-ol: This compound has a similar bromopyridine structure but with a piperidin-3-ol group instead of methoxypropanol.
5-Bromopyridine-2-thiol: Another bromopyridine derivative with a thiol group.
Uniqueness: 1-(5-Bromopyridin-2-yl)-3-methoxypropan-1-ol is unique due to the presence of both bromine and methoxypropanol groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C9H12BrNO2 |
---|---|
Molecular Weight |
246.10 g/mol |
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-methoxypropan-1-ol |
InChI |
InChI=1S/C9H12BrNO2/c1-13-5-4-9(12)8-3-2-7(10)6-11-8/h2-3,6,9,12H,4-5H2,1H3 |
InChI Key |
QRPPFDQCVHWINX-UHFFFAOYSA-N |
Canonical SMILES |
COCCC(C1=NC=C(C=C1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.